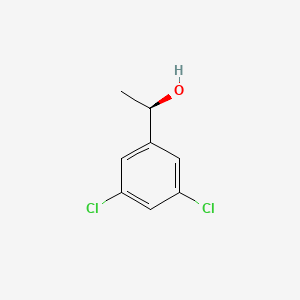

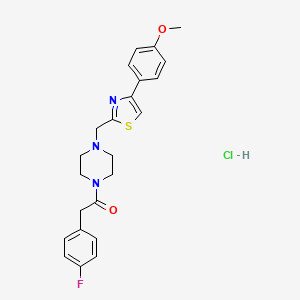

(R)-1-(3,5-dichlorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-(3,5-dichlorophenyl)ethanol” is a chemical compound. Its exact properties and applications could not be found in the available resources .

Synthesis Analysis

While specific synthesis methods for “®-1-(3,5-dichlorophenyl)ethanol” were not found, a related compound, EnantiopureN-(3,5-Dichlorophenyl)-2-hydroxysuccinimides (NDHS), has been synthesized in a laboratory . The key step for NDHS synthesis is the intramolecular nucleophilic cyclization via the amide N-atom with retention of configuration of the original stereogenic center .Molecular Structure Analysis

The molecular structure of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving “®-1-(3,5-dichlorophenyl)ethanol” were not found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Wissenschaftliche Forschungsanwendungen

Bio-Ethanol for Hydrogen Production

Bio-ethanol, a renewable energy carrier produced from biomass fermentation, has been studied extensively for hydrogen production through reforming processes. Catalysts like Rh and Ni have shown promise in ethanol steam reforming for hydrogen production. This research indicates the critical role of catalysts and their supports in enhancing hydrogen production efficiency and long-term stability, relevant for (R)-1-(3,5-dichlorophenyl)ethanol if used in similar contexts (Ni, Leung, & Leung, 2007).

Ethanol Synthesis Mechanisms

Understanding the mechanisms of ethanol synthesis on catalysts like rhodium (Rh) can aid in designing more efficient processes for ethanol production. This area of study looks into the formation of stable acetate species on Rh surfaces, highlighting the intricate balance between ethanol's roles as a reactant and a product in chemical syntheses, potentially including the synthesis or utilization of this compound (Bwoker, 1992).

Bio-Alcohols in Diesel Engines

Research on bio-alcohols, including ethanol, as alternative fuels for diesel engines has explored their impact on combustion, performance, and emissions. This work emphasizes the potential of bio-alcohols in reducing particulate emissions and improving engine efficiency, which could be relevant for the applications of derivatives of ethanol, such as this compound (Kumar & Saravanan, 2016).

Ethanol's Role in Chemical Fixation

The use of ethanol in chemical fixation processes, such as in methacarn (methanol-Carnoy) fixation, provides insights into its utility in preserving tissue morphology for microscopic examination. Such applications underscore ethanol's versatility in both industrial and research settings, which may extend to specific ethanol derivatives in histological and biochemical studies (Puchtler et al., 1970).

Ethanol in Catalysis

The catalytic activity of various compounds in processes like ethanol steam reforming (ESR) for hydrogen production illustrates the intersection of catalysis and ethanol chemistry. Research in this domain focuses on optimizing catalysts to enhance conversion and selectivity towards desired products, relevant for exploring the catalytic roles of ethanol derivatives (Contreras et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-1-(3,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTUBSJCDSAWGE-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)